molecular formula C24H48O13S B8104402 Ms-PEG8-Boc

Ms-PEG8-Boc

Cat. No.: B8104402
M. Wt: 576.7 g/mol
InChI Key: ARFPSYCSFDJABG-UHFFFAOYSA-N
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Description

This compound is crucial for forming PROTAC molecules, which enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ms-PEG8-Boc is synthesized through a series of chemical reactions involving polyethylene glycol and tert-butyl propanoate. The synthesis typically involves the following steps:

    Activation of Polyethylene Glycol: Polyethylene glycol is activated using a sulfonylating agent such as methanesulfonyl chloride.

    Coupling Reaction: The activated polyethylene glycol is then coupled with tert-butyl propanoate under basic conditions to form the desired product

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Activation: Large quantities of polyethylene glycol are activated using methanesulfonyl chloride.

    Large-Scale Coupling: The activated polyethylene glycol is coupled with tert-butyl propanoate in large reactors under controlled conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

Ms-PEG8-Boc undergoes various chemical reactions, including:

    Substitution Reactions: The methanesulfonyl group can be substituted with other nucleophiles.

    Deprotection Reactions: The tert-butyl group can be removed under acidic conditions to yield the free acid

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide.

    Deprotection Reactions: Acidic conditions using trifluoroacetic acid or hydrochloric acid are employed to remove the tert-butyl group

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted polyethylene glycol derivatives can be formed.

    Deprotected Products: The removal of the tert-butyl group yields the free acid form of the compound

Scientific Research Applications

Ms-PEG8-Boc has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.

    Biology: Employed in the development of targeted protein degradation strategies to study cellular processes.

    Medicine: Investigated for its potential in developing targeted therapies for diseases such as cancer by selectively degrading disease-causing proteins.

    Industry: Utilized in the production of advanced materials and drug delivery systems

Mechanism of Action

Ms-PEG8-Boc functions as a linker in PROTAC molecules, which consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Similar Compounds

    Ms-PEG4-Boc: A shorter polyethylene glycol-based linker with similar properties.

    Ms-PEG12-Boc: A longer polyethylene glycol-based linker with extended reach.

    Ms-PEG8-THP: Another polyethylene glycol-based linker with a different protecting group

Uniqueness

Ms-PEG8-Boc is unique due to its optimal length, providing a balance between flexibility and stability in PROTAC synthesis. Its specific structure allows for efficient protein degradation while maintaining the integrity of the PROTAC molecule .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48O13S/c1-24(2,3)37-23(25)5-6-28-7-8-29-9-10-30-11-12-31-13-14-32-15-16-33-17-18-34-19-20-35-21-22-36-38(4,26)27/h5-22H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFPSYCSFDJABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48O13S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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